(2S,3S,11bR)-Dihydrotetrabenazine (2S,3S,11bR)-Dihydrotetrabenazine
Brand Name: Vulcanchem
CAS No.: 862377-27-3
VCID: VC0107142
InChI: InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17-/m0/s1
SMILES: CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Molecular Formula: C₁₉H₂₉NO₃
Molecular Weight: 319.4 g/mol

(2S,3S,11bR)-Dihydrotetrabenazine

CAS No.: 862377-27-3

Reference Standards

VCID: VC0107142

Molecular Formula: C₁₉H₂₉NO₃

Molecular Weight: 319.4 g/mol

(2S,3S,11bR)-Dihydrotetrabenazine - 862377-27-3

CAS No. 862377-27-3
Product Name (2S,3S,11bR)-Dihydrotetrabenazine
Molecular Formula C₁₉H₂₉NO₃
Molecular Weight 319.4 g/mol
IUPAC Name (2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Standard InChI InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17-/m0/s1
Standard InChIKey WEQLWGNDNRARGE-UAGQMJEPSA-N
Isomeric SMILES CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC
SMILES CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Canonical SMILES CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Synonyms (2R,3R,11BR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H- benzo(a)quinolizin-2-yl l-valinate
Ingrezza
NBI-98854
valbenazine
valine 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizin-2-yl este
PubChem Compound 11609432
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator